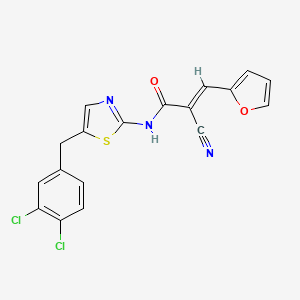

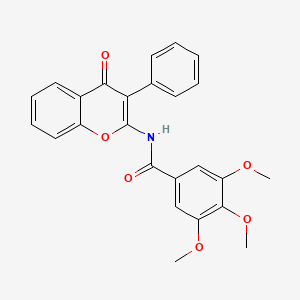

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a useful research compound. Its molecular formula is C25H21NO6 and its molecular weight is 431.444. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Isocyanides and Complexes : A study describes the synthesis of phenyl isocyanides, which undergo reactions leading to the formation of complexes with Pt(II) and Pd(II) metal ions. These reactions result in benzoxazin-2-ylidene derivatives, showcasing the versatility of similar compounds in complex chemical reactions (Facchin et al., 2002).

Anticancer Research

Novel Derivatives for Cancer Stem Cell Targeting : Research involving novel derivatives, including trimethoxy benzoyl compounds, has been conducted to evaluate antitumor activity against cancer stem cells. These compounds demonstrated significant in vitro activity against colon cancer cell lines and stem cells, indicating their potential in cancer treatment (Bhat, Al‐Dhfyan, Al-Omar, 2016).

Design and Synthesis for Anticancer Evaluation : Another study focused on the design and synthesis of benzamide derivatives, including trimethoxyphenyl compounds, for anticancer evaluation. These compounds showed moderate to excellent activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Medicinal Chemistry

- Synthesis of Coumarin-3-carboxamides : A study on the synthesis of coumarin-3-carboxamides revealed significant activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The study highlights the importance of such compounds in developing treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Chemical Synthesis and Coordination

- Intramolecular 1,4-Dipolar Cycloaddition : Research on benzamides, including N-substituted benzamides, explored their reaction with certain side-chains, leading to the formation of chromeno[4,3-b]pyridin-2-ones. This demonstrates the compound's role in complex chemical syntheses and potential applications in material science or pharmaceuticals (Potts, Dery, Kullnig, 1987).

Antimicrobial and Antifungal Research

- Antimicrobial Activity of Schiff Bases : A study involving Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity. These compounds, which include benzamide derivatives, showed growth inhibition against various bacterial and fungal strains, indicating their potential in antimicrobial drug development (Bhat, Al-Omar, Siddiqui, 2013).

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play critical roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the polymerization of tubulin, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation , affecting signal transduction pathways.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (37040) and structure suggest that it may have good bioavailability .

Result of Action

The compound’s action results in a variety of cellular effects. For example, it can trigger caspase activation, leading to programmed cell death or apoptosis . It also inhibits Taq polymerase and telomerase, affecting DNA replication and cell aging .

Biochemical Analysis

Biochemical Properties

The 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to interact with several enzymes and proteins. For instance, TMP derivatives have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is often inhibitory, leading to decreased activity of the targeted enzyme or protein .

Cellular Effects

In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, TMP derivatives have been associated with anti-cancer effects by effectively inhibiting key proteins involved in cell proliferation and survival . Additionally, these compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, TMP derivatives have been found to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through the binding of the TMP group to the colchicine binding site of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

Tmp derivatives have been associated with long-term anti-cancer effects, suggesting that they may have stable and lasting impacts on cellular function .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSITTNUAADFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)

![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)